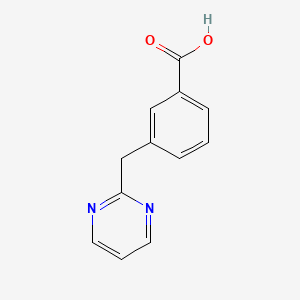

![molecular formula C8H22NO7P B3144916 2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide CAS No. 563-23-5](/img/structure/B3144916.png)

2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide

Vue d'ensemble

Description

2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide, commonly known as 2-DHPOH, is an organic compound with a molecular formula of C3H9NO3P. It is a white, odorless, and crystalline powder that is soluble in water and alcohol. 2-DHPOH is used in various scientific and medical applications, such as in the synthesis of other compounds, the treatment of various diseases, and the study of biological processes.

Applications De Recherche Scientifique

- Cholineglycerophosphate is a precursor of acetylcholine (ACh), a neurotransmitter crucial for memory and cognitive function . It has been studied for its potential neuroprotective effects and its role in enhancing memory and learning.

- Cholineglycerophosphate has been investigated for its cardiovascular benefits. Dietary lecithin, a source of choline, has shown favorable results in treating dyslipidemia associated with metabolic disorders .

Neuroprotection and Cognitive Enhancement

Cardiovascular Health

Mécanisme D'action

Target of Action

Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .

Mode of Action

Cholineglycerophosphate acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .

Biochemical Pathways

Cholineglycerophosphate is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .

Pharmacokinetics

Cholineglycerophosphate has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .

Result of Action

The primary result of Cholineglycerophosphate action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .

Action Environment

The action of Cholineglycerophosphate can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of Cholineglycerophosphate, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of Cholineglycerophosphate .

Propriétés

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDFNNSILYOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholineglycerophosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)